3-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid

描述

Structural Classification and Nomenclature

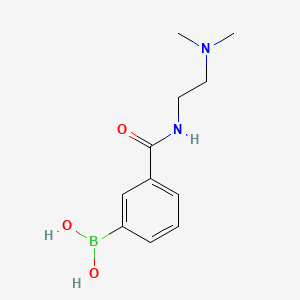

3-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid is systematically classified as an aryl boronic acid derivative containing multiple functional groups that contribute to its unique chemical properties. The compound's International Union of Pure and Applied Chemistry name is [3-[2-(dimethylamino)ethylcarbamoyl]phenyl]boronic acid, which accurately describes its structural components. The molecule consists of a phenyl ring substituted at the meta position with both a boronic acid group and a carbamoyl side chain that terminates in a dimethylamino functionality.

Table 1: Structural and Physical Properties of this compound

The structural architecture of this compound incorporates three distinct functional domains that contribute to its chemical behavior. The boronic acid moiety, characterized by the -B(OH)2 group, serves as the primary Lewis acid site and is responsible for the compound's ability to form reversible covalent bonds with 1,2-diols and related Lewis bases. The carbamoyl group (-CONH-) provides hydrogen bonding capabilities and serves as a linker between the aromatic system and the aliphatic chain. The terminal dimethylamino group (N(CH3)2) introduces basicity and potential for ionic interactions, creating an amphiphilic character that may influence the compound's solubility and biological activity.

The compound exists among numerous synonyms in chemical databases, including 3-(2-Dimethylaminoethylaminocarbonyl)benzeneboronic acid and (3-((2-(Dimethylamino)ethyl)carbamoyl)phenyl)boronic acid. This nomenclature diversity reflects the various systematic approaches to describing the complex substitution pattern and highlights the importance of standardized chemical identifiers in maintaining consistency across different chemical databases and research contexts.

Historical Context in Boronic Acid Chemistry

The development of boronic acid chemistry traces its origins to the pioneering work of Edward Frankland in 1860, who first reported the preparation and isolation of a boronic acid. Frankland's synthesis of ethylboronic acid involved a two-stage process where diethylzinc and triethyl borate reacted to produce triethylborane, which subsequently oxidized in air to form the desired boronic acid product. This foundational work established the synthetic principles that would later enable the development of more complex boronic acid derivatives, including aromatic systems such as phenylboronic acids.

The evolution of boronic acid chemistry gained significant momentum with the recognition of these compounds' unique properties as Lewis acids capable of forming reversible covalent complexes with molecules containing vicinal Lewis base donors. The characteristic acid dissociation constant of boronic acids, approximately 9, and their ability to form tetrahedral boronate complexes with an acid dissociation constant around 7, established their utility in molecular recognition applications. These fundamental properties provided the theoretical foundation for understanding how substituted phenylboronic acids could be designed for specific applications.

The most transformative advancement in boronic acid chemistry occurred with the development of the Suzuki coupling reaction, first published in 1979 by Akira Suzuki. This palladium-catalyzed cross-coupling reaction between boronic acids and organohalides revolutionized organic synthesis by providing a reliable method for carbon-carbon bond formation. Suzuki's contributions to noble metal catalysis in organic synthesis were recognized with the 2010 Nobel Prize in Chemistry, shared with Richard F. Heck and Ei-ichi Negishi. The Suzuki reaction established phenylboronic acids as essential building blocks in modern organic chemistry and opened new possibilities for creating complex molecular architectures.

The historical progression from simple alkyl boronic acids to sophisticated aromatic derivatives like this compound represents the culmination of decades of methodological advancement. Contemporary research has expanded the application scope to include enzyme inhibition, particularly in the development of protease inhibitors where boronic acids bind to active site serines. The compound bortezomib, containing a boronic acid group, exemplifies the successful translation of boronic acid chemistry into therapeutic applications as a chemotherapy drug that blocks specific proteasomes.

Position within Phenylboronic Acid Family

Phenylboronic acid, also known as benzeneboronic acid, serves as the parent compound for the entire family of phenylboronic acid derivatives. The parent compound, with the molecular formula C6H7BO2 and molecular weight 121.93 g/mol, exhibits characteristic properties that include solubility in polar organic solvents and poor solubility in nonpolar solvents such as hexanes and carbon tetrachloride. The planar structure of phenylboronic acid, with idealized C2V molecular symmetry and sp2-hybridized boron containing an empty p-orbital, provides the foundation for understanding the electronic properties of more complex derivatives.

This compound occupies a distinct position within this family through its meta-substitution pattern and the incorporation of multiple heteroatoms. The meta-substituted phenylboronic acids generally exhibit different electronic and steric properties compared to their ortho- and para-substituted counterparts. Research on triazole-substituted phenylboronic acids has demonstrated that meta-positioning allows for optimal interactions with target proteins, particularly in enzyme inhibition applications where the substituent can form hydrogen bonds with specific amino acid residues.

Table 2: Comparative Analysis of Phenylboronic Acid Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern | Functional Groups |

|---|---|---|---|---|

| Phenylboronic acid | C6H7BO2 | 121.93 | Unsubstituted | Boronic acid |

| This compound | C11H17BN2O3 | 236.08 | Meta | Boronic acid, carbamoyl, dimethylamino |

| 3-Nitrophenylboronic acid | C6H6BNO4 | 166.93 | Meta | Boronic acid, nitro |

| 3-Azidophenylboronic acid | C6H6BN3O2 | 162.95 | Meta | Boronic acid, azide |

The positioning of the dimethylaminoethylcarbamoyl substituent at the meta position creates a compound with amphiphilic characteristics, combining the hydrophilic nature of the boronic acid and carbamoyl groups with the lipophilic properties of the dimethylamino moiety. This structural arrangement is particularly significant for biological applications, as it may facilitate membrane permeability while maintaining the ability to interact with polar biological targets. Research has shown that the acid dissociation constant values of substituted phenylboronic acids can vary significantly based on the electronic nature of the substituents, with electron-withdrawing groups generally decreasing the acid dissociation constant and electron-donating groups increasing it.

The compound's relationship to other members of the phenylboronic acid family extends beyond structural similarities to include synthetic accessibility and reactivity patterns. Like other phenylboronic acids, this compound can participate in Suzuki coupling reactions, serving as a nucleophilic partner in carbon-carbon bond formation processes. The additional functional groups present in the molecule may also enable alternative synthetic transformations, such as amide bond formation or alkylation reactions at the dimethylamino site, expanding its utility as a synthetic intermediate.

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic chemistry stems from its multifunctional nature, which enables diverse synthetic applications and reactivity patterns. Boronic acids and their derivatives have gained recognition as essential components in organic synthesis due to their versatility as synthetic intermediates in the preparation of complex molecules. The presence of multiple reactive sites within this compound, including the boronic acid group, the carbamoyl functionality, and the dimethylamino moiety, creates opportunities for selective functionalization and the development of sophisticated molecular architectures.

In the context of cross-coupling chemistry, phenylboronic acid derivatives serve as crucial nucleophilic partners in palladium-catalyzed reactions. The Suzuki-Miyaura coupling reaction utilizes boronic acids to form carbon-carbon bonds with exceptional reliability and functional group tolerance. The dimethylaminoethylcarbamoyl substituent in this compound may influence the electronic properties of the phenyl ring, potentially affecting the rate and selectivity of cross-coupling reactions while providing additional sites for further chemical modification.

The medicinal chemistry applications of boronic acid derivatives have expanded significantly in recent years, driven by their unique ability to form reversible covalent bonds with biological targets. Research has demonstrated that phenylboronic acids can serve as effective inhibitors of serine proteases through their interaction with active site serine residues. The specific case of triazole-substituted phenylboronic acids as inhibitors of Klebsiella pneumoniae carbapenemase demonstrates the potential for designing structure-specific enzyme inhibitors. In these studies, compounds with potent inhibitory activity showed dissociation constants in the micromolar range, indicating high-affinity binding to the target enzyme.

The incorporation of the dimethylaminoethylcarbamoyl group in this compound introduces several pharmacologically relevant features. The dimethylamino functionality provides a basic site that can undergo protonation under physiological conditions, potentially enhancing solubility and enabling ionic interactions with biological targets. The carbamoyl group offers hydrogen bonding capabilities that may facilitate specific protein interactions, while the ethyl linker provides conformational flexibility that could be crucial for optimal target binding. Research on pendant boronic acids has shown their effectiveness in enhancing the cytosolic delivery of protein toxins by forming boronate esters with saccharides on cell surfaces.

The compound's potential as a building block for protein degrader applications represents an emerging area of therapeutic interest. Protein degraders, including proteolysis-targeting chimeras, utilize bifunctional molecules to induce the degradation of specific proteins through the ubiquitin-proteasome system. The boronic acid moiety in this compound could serve as a warhead for targeting specific proteins, while the dimethylaminoethylcarbamoyl group could be further modified to create linkages to E3 ligase recruiting elements.

Contemporary research continues to explore the structure-activity relationships of substituted phenylboronic acids, with particular attention to how different functional groups influence binding affinity, selectivity, and pharmacokinetic properties. The acid dissociation constant values of these compounds, which can range from approximately 6 to 10 depending on the substituents, represent an additional parameter that can be optimized to enhance target interaction and improve physicochemical properties. This tunability makes phenylboronic acid derivatives like this compound valuable scaffolds for medicinal chemistry programs aimed at developing next-generation therapeutic agents.

属性

IUPAC Name |

[3-[2-(dimethylamino)ethylcarbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O3/c1-14(2)7-6-13-11(15)9-4-3-5-10(8-9)12(16)17/h3-5,8,16-17H,6-7H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZQGJKHTBTXLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCCN(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657268 | |

| Record name | (3-{[2-(Dimethylamino)ethyl]carbamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-31-6 | |

| Record name | (3-{[2-(Dimethylamino)ethyl]carbamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Dimethylaminoethylaminocarbonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Attachment of 2-(Dimethylamino)ethylcarbamoyl Group

This step involves forming an amide bond between the carboxylic acid derivative on the phenyl ring and the 2-(dimethylamino)ethylamine moiety. Common methods include:

- Activation of the carboxylic acid group (e.g., via carbodiimides or acid chlorides).

- Coupling with dimethylaminoethylamine under controlled conditions to form the carbamoyl linkage.

Detailed Preparation Methods

Stepwise Synthesis Approach

A plausible synthetic route based on literature and chemical logic is:

Synthesis of 3-carboxyphenylboronic acid : Starting from a suitable halogenated benzene (e.g., 3-bromobenzoic acid), perform metal-halogen exchange followed by borylation to introduce the boronic acid group at the 3-position relative to the carboxylic acid.

Activation of the carboxylic acid : Convert the carboxylic acid to an activated intermediate such as an acid chloride or use carbodiimide coupling agents (e.g., EDC, DCC) in the presence of coupling additives (e.g., HOBt).

Amide bond formation : React the activated acid with 2-(dimethylamino)ethylamine under anhydrous conditions to yield this compound.

Purification : The product can be purified by recrystallization or chromatographic methods. Boronic acids often require careful handling due to their tendency to form boronate esters or undergo protodeboronation.

Polymerization and Functionalization Routes

Some studies detail the synthesis of phenylboronic acid derivatives via polymerization techniques, which may serve as alternative approaches for incorporating functional groups such as dimethylaminoethylcarbamoyl:

Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization have been used to prepare phenylboronic acid-containing polymers with amino functionalities retained, which is relevant for maintaining biological activity.

Synthesis of 3-acrylamidophenylboronic acid monomer via reaction of 3-aminophenylboronic acid with acryloyl chloride provides a route to introduce amide-linked moieties.

Reaction Conditions and Optimization

Temperature, solvent, and reactant molar ratios critically influence the yield and purity of boronic acid derivatives.

Use of inert atmosphere (argon) and azeotropic removal of water can improve reaction outcomes, although some protocols avoid the need for Dean-Stark apparatus.

Phase-switching protocols using aqueous sorbitol solutions enable efficient separation and recovery of boronic acid catalysts and products.

Data Table: Summary of Preparation Parameters and Findings

化学反应分析

Types of Reactions

3-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: Conversion to boronic esters or borates.

Reduction: Formation of borohydrides.

Substitution: Formation of new carbon-carbon bonds through cross-coupling reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent oxidation .

Major Products Formed

The major products formed from these reactions include various boronic esters, borates, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

科学研究应用

Scientific Research Applications

-

Medicinal Chemistry

- Cancer Therapy : Boronic acids are known to inhibit proteasomes and have been explored as potential anticancer agents. The incorporation of the dimethylamino group may enhance cellular uptake and selectivity towards cancer cells, making this compound a candidate for further investigation in anticancer drug development .

- Poly (ADP-ribose) Polymerase Inhibition : Research indicates that boronic acid derivatives can act as inhibitors of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This inhibition is significant for developing therapies targeting cancer cells with defective DNA repair mechanisms .

-

Biochemical Probes

- Enzyme Inhibition Studies : The compound has been utilized in studies targeting specific enzymes such as FabG, which is crucial in bacterial fatty acid biosynthesis. Compounds derived from or related to this compound have shown promise in inhibiting FabG across various bacterial strains, indicating its potential as a broad-spectrum antibacterial agent .

-

Drug Delivery Systems

- Targeted Drug Delivery : The boronic acid moiety can participate in reversible covalent bonding with diols, which can be exploited in targeted drug delivery systems. This property allows for the design of drug carriers that release their payloads in specific biological environments, such as tumor tissues where the pH or concentration of diols differs from normal tissues .

Case Studies and Findings

作用机制

The mechanism of action of 3-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of new carbon-carbon bonds. This process involves the transfer of an organic group from boron to palladium, followed by reductive elimination to form the final product .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 3-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid with structurally or functionally related phenylboronic acid derivatives:

Key Observations:

Substituent Effects on Binding Specificity :

- The thiourea and nitrophenyl groups in 2-{[3-(4-Nitrophenyl)ureido]methyl}phenylboronic acid enable cooperative binding to sialic acid, a feature absent in the target compound .

- Fluorine substitution (e.g., in AFPBA) enhances electronic interactions with biomolecules, improving binding efficiency in glycan recognition systems .

Solubility and Stability: The dimethylaminoethyl group in the target compound increases aqueous solubility compared to non-polar substituents like bromomethyl or nitrophenyl groups . Carbamoyl linkers (as in the target compound and AFPBA) offer hydrolytic stability over ester or amide linkages found in other derivatives .

Positional Isomerism :

- Bromomethylphenylboronic acids demonstrate that ortho, meta, and para substitutions significantly alter reactivity. For example, para-bromomethylphenylboronic acid is preferred in dendrimer synthesis due to reduced steric hindrance .

Areas for Further Research

- Linkage Specificity: As noted in , boronic acid compounds require further study to differentiate between α2,3- and α2,6-linked sialic acids, which is crucial for antiviral or anticancer applications.

- Toxicity Profile: Limited data exist on the long-term biocompatibility of dimethylaminoethylcarbamoyl derivatives, necessitating in vivo studies.

生物活性

3-(2-(Dimethylamino)ethylcarbamoyl)phenylboronic acid (DMPBA) is a compound of interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of DMPBA, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

DMPBA is characterized by the presence of a phenylboronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, including glucose. This property makes it particularly valuable in drug delivery systems designed to respond to glucose levels.

The biological activity of DMPBA can be attributed to several mechanisms:

- Receptor Interaction : DMPBA may interact with various receptors involved in neurotransmission and cellular signaling pathways. This interaction can modulate cellular processes such as metabolism and gene expression.

- Enzyme Inhibition : The compound may inhibit or activate specific enzymes, influencing metabolic pathways. For instance, boronic acids are known to inhibit serine proteases and other enzymes critical for cellular function .

- Drug Delivery Systems : DMPBA's ability to form complexes with glucose allows it to be integrated into glucose-responsive drug delivery systems. These systems can release therapeutic agents in response to fluctuating glucose levels, making them particularly useful for diabetes management .

Anticancer Activity

Recent studies have highlighted the potential of DMPBA in cancer therapy. For example, phenylboronic acid derivatives have been incorporated into nanocarriers for targeted drug delivery. These nanocarriers enhance the efficacy of chemotherapeutic agents like doxorubicin by improving their solubility and targeting ability .

Table 1: Summary of Anticancer Studies Involving Phenylboronic Acid Derivatives

Diabetes Management

DMPBA's glucose-responsive properties are being explored for developing innovative therapies for diabetes. The compound can form stable complexes with glucose, allowing for controlled release of insulin or other hypoglycemic agents in response to blood sugar levels .

Table 2: Glucose-Responsive Drug Delivery Systems Utilizing Phenylboronic Acid

| System Type | Mechanism | Application |

|---|---|---|

| Glucose-Responsive Insulin | Forms reversible complexes with glucose | Regulates blood glucose levels dynamically. |

| Polymeric Nanoparticles | Thermo-sensitive drug release | Targeted delivery for diabetes treatment. |

Case Studies

- Nanocomplexes for Cancer Therapy : A study demonstrated that nanoparticles containing phenylboronic acid significantly enhanced the uptake of doxorubicin in MCF-7 breast cancer cells compared to free drug administration. The study utilized confocal microscopy and fluorescence imaging to assess the targeting efficiency and therapeutic outcomes .

- Glucose-Sensitive Insulin Delivery : Research conducted on insulin modified with phenylboronic acid showed that the modified insulin exhibited increased solubility in response to elevated glucose concentrations, leading to improved therapeutic efficacy in diabetic models .

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-(2-(dimethylamino)ethylcarbamoyl)phenylboronic acid, and how can purification challenges be mitigated?

- Methodology : Multi-step synthesis typically involves coupling 3-carboxyphenylboronic acid with 2-(dimethylamino)ethylamine using carbodiimide-based reagents (e.g., DCC or EDC) under inert conditions. Post-synthesis purification is critical due to boronic acids’ tendency to form boroxins (cyclic trimers) upon dehydration. Column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) and low-temperature recrystallization can minimize boroxin formation. Silica gel functionalized with diol groups may reduce irreversible binding .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and computational methods?

- Methodology :

- FT-IR : Look for characteristic B-O stretching (≈1,350 cm⁻¹) and N-H bending (≈1,600 cm⁻¹) from the carbamoyl group.

- ¹H/¹³C NMR : The phenylboronic acid moiety shows aromatic protons at δ ≈7.0–8.0 ppm, while the dimethylaminoethyl group exhibits a singlet at δ ≈2.2 ppm (N(CH₃)₂) and triplet signals for CH₂ groups.

- DFT Calculations : Validate geometry and vibrational frequencies using B3LYP/6-31G(d) basis sets. Frontier orbital analysis (HOMO-LUMO) predicts reactivity toward diols or transition metals .

Advanced Research Questions

Q. How does the dimethylaminoethylcarbamoyl substituent influence the compound’s solubility and binding affinity in physiological environments?

- Methodology :

- Solubility : The dimethylamino group enhances water solubility via protonation at physiological pH (pKa ≈8–9). Partition coefficients (logP) can be measured using shake-flask or HPLC methods.

- Binding Studies : Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantifies affinity for diol-containing biomolecules (e.g., glycoproteins). Competitive assays with alizarin red S (ARS) monitor boronic acid-diol interactions .

Q. What computational strategies predict the compound’s electronic properties and potential for forming supramolecular complexes?

- Methodology :

- DFT/Molecular Dynamics : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Simulate interactions with biomolecules (e.g., glucose) using docking software (AutoDock Vina).

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in crystallized samples .

Q. How can researchers resolve contradictory spectroscopic data (e.g., unexpected NMR shifts) observed for this compound?

- Methodology :

- pH-Dependent NMR : Boronic acids exhibit pH-dependent equilibria between trigonal (neutral) and tetrahedral (anionic) forms, affecting chemical shifts. Perform NMR titrations (pH 5–9) to track B-OH ↔ B-O⁻ transitions.

- Cross-Validation : Compare experimental IR/Raman spectra with computed vibrational modes to identify anomalies caused by solvent effects or polymorphism .

Q. What experimental designs are suitable for evaluating this compound’s application in glucose-sensing or drug delivery systems?

- Methodology :

- Glucose Sensing : Immobilize the compound on a gold electrode functionalized with thiol linkers. Measure current changes via cyclic voltammetry upon glucose binding.

- Drug Delivery : Conjugate with model drugs (e.g., doxorubicin) via pH-sensitive boronate ester linkages. Assess release kinetics in buffer solutions at pH 5.0 (lysosomal) vs. 7.4 (physiological) .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in the phenylboronic acid core?

- Methodology :

- Crystal Packing Effects : X-ray structures may show shortened B-O bonds due to intermolecular hydrogen bonding. Compare with gas-phase DFT geometries.

- Solvent Correction : Apply implicit solvent models (e.g., PCM) to DFT calculations to mimic experimental conditions .

Methodological Best Practices

Q. What precautions are essential for handling this compound in aqueous or oxygen-sensitive reactions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。